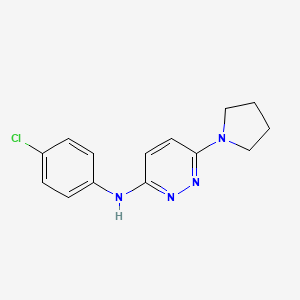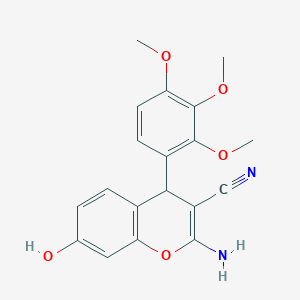![molecular formula C15H13N3O3 B14943208 4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of two furan rings and a pyrazolopyridine core. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of hydrazine derivatives with pyridine carboxylic acids under reflux conditions.
Introduction of Furan Rings: The furan rings are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazolopyridine core with furan derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the pyrazolopyridine core, leading to the formation of dihydropyrazolopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common nucleophiles include amines and thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazolopyridine derivatives.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its mechanism of action and its effects on cellular processes such as cell cycle regulation and apoptosis.
Chemical Biology: The compound is used as a chemical probe to study the interactions between small molecules and biological macromolecules, particularly proteins involved in cancer pathways.
Pharmaceutical Development: The compound serves as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity.
Wirkmechanismus
The mechanism of action of 4-(2-furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves several molecular targets and pathways:
Microtubule Inhibition: The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization.
Inhibition of Cell Migration: The compound inhibits cell migration by disrupting the cytoskeleton, which is essential for cell movement and metastasis.
Induction of Apoptosis: The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and biological activity.
Furan Derivatives: These compounds contain furan rings but differ in the core structure and overall biological activity.
Colchicine Derivatives: These compounds share a similar mechanism of action by binding to the colchicine site on tubulin but differ in their chemical structure and potency.
List of Similar Compounds
- Pyrazolopyrimidines
- Furan derivatives
- Colchicine derivatives
4-(2-Furyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of furan rings and pyrazolopyridine core, which contributes to its distinct biological activities and potential as an anticancer agent.
Eigenschaften
Molekularformel |
C15H13N3O3 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
4-(furan-2-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H13N3O3/c19-14-7-11(13-4-2-6-21-13)12-8-16-18(15(12)17-14)9-10-3-1-5-20-10/h1-6,8,11H,7,9H2,(H,17,19) |
InChI-Schlüssel |
RFYYJERUDYVVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
![1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B14943134.png)
![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)
![4-(4-bromophenyl)-3-(furan-2-yl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14943150.png)

![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943180.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)

![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
